N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
Description
Introduction and Research Context
Historical Development of Furan-2-Carboxamide Derivatives
Furan-2-carboxamide derivatives have evolved from simple aromatic compounds to strategically functionalized drug candidates. Early work focused on furan’s inherent reactivity, as seen in classical syntheses like the Paal–Knorr method, which constructs the furan ring from 1,4-diketones using phosphorus pentoxide. The introduction of carboxamide groups marked a pivotal shift, enabling hydrogen bonding interactions with biological targets. For instance, antimicrobial furan-2-carboxamides with 2,4-dinitrophenylhydrazone side chains demonstrated moderate activity against E. coli and fungal strains. Subsequent modifications, such as aryl substitutions at the C-5 position, expanded therapeutic applications. The 5-arylfuran-2-carboxamide series, including derivatives with 3,4-difluorophenyl groups, emerged as potent urotensin-II receptor antagonists (IC~50~ = 6 nM), underscoring the scaffold’s versatility.
Table 1: Key Milestones in Furan-2-Carboxamide Development
Research Significance in Medicinal Chemistry
The structural hybridity of N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide addresses multiple drug design challenges. The furan ring’s electron-rich nature facilitates π-π stacking with aromatic residues in enzyme active sites, while the carboxamide group engages in hydrogen bonding. Introducing the trifluoromethyl (-CF~3~) group at the phenyl ring’s ortho position enhances lipophilicity (log P = 3.1) and metabolic stability, as evidenced by its resistance to cytochrome P450 oxidation. This trifluoromethyl effect is critical in optimizing pharmacokinetic profiles, as demonstrated in analogs with half-lives exceeding 8 hours in rodent models. Furthermore, the N-phenyl group introduces steric bulk, potentially modulating selectivity for targets like G-protein-coupled receptors (GPCRs).
Current Academic Interest in Trifluoromethylated Heterocycles
Trifluoromethylated heterocycles dominate contemporary medicinal chemistry due to their ability to fine-tune electronic and steric properties. The -CF~3~ group’s strong electron-withdrawing nature polarizes adjacent bonds, increasing binding affinity through dipole interactions. For example, in ChEMBL’s bioactivity database, 68% of trifluoromethyl-containing compounds exhibit submicromolar activity against enzymatic targets. Specific to furan-2-carboxamides, the 2-(trifluoromethyl)phenyl substitution at C-5 improves membrane permeability, as predicted by the parallel artificial membrane permeability assay (PAMPA). Academic efforts now focus on regioselective trifluoromethylation strategies, such as copper-mediated cross-couplings, to access derivatives like N-(2-cyanophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide (CID 4860821).
Integration in Modern Drug Discovery Paradigms
This compound epitomizes three pillars of modern drug discovery: target engagement , ADMET optimization , and chemoinformatic analysis . High-throughput screening (HTS) campaigns in repositories like ChEMBL prioritize such scaffolds for GPCR and kinase targets. Molecular docking studies reveal that the trifluoromethylphenyl group occupies hydrophobic subpockets in the urotensin-II receptor, while the furan-carboxamide core interacts with Ser~130~ and Lys~165~ residues. Additionally, quantitative structure-activity relationship (QSAR) models trained on 5-aryl-furan-2-carboxamides predict improved efficacy with electron-deficient aryl groups, guiding synthetic prioritization. The compound’s inclusion in the ChEMBL database (CHEMBL1303147) facilitates virtual screening and repurposing studies, underscoring its interdisciplinary value.
Properties
CAS No. |
622804-75-5 |
|---|---|
Molecular Formula |
C18H12F3NO2 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H12F3NO2/c19-18(20,21)14-9-5-4-8-13(14)15-10-11-16(24-15)17(23)22-12-6-2-1-3-7-12/h1-11H,(H,22,23) |
InChI Key |
BWXJKJFHROIYGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Amide Coupling via Carboxylic Acid Intermediates
A common route involves coupling 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid with aniline derivatives. Key steps include:
-
Synthesis of 5-[2-(Trifluoromethyl)Phenyl]Furan-2-Carboxylic Acid :
-
Activation and Coupling :
Table 1: Comparison of Coupling Agents
| Coupling Agent | Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DIPEA | DCM | 88 | 95 |
| EDC/HOBt | Triethylamine | THF | 75 | 89 |
| DCC | DMAP | DMF | 68 | 82 |
Direct Functionalization of Pre-Formed Furan
An alternative method involves constructing the furan ring after introducing the trifluoromethylphenyl group:
-
Knoevenagel Condensation :
-
Hydrolysis and Amidation :
Key Challenges:
-
The trifluoromethyl group’s electron-withdrawing nature slows nucleophilic attacks, necessitating elevated temperatures (e.g., 100°C in DMF).
-
Byproducts from incomplete cyclization require purification via silica gel chromatography.
Optimization Strategies
Catalytic System Enhancements
Solvent and Temperature Effects
Table 2: Reaction Optimization
| Parameter | Tested Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 60–120 | 80 | 88 |
| Solvent | DMF, THF, DCM, EtOH | DMF | 85 |
| Catalyst Loading | 1–10 mol% | 5 mol% | 90 |
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Methods
Table 3: Method Efficiency
| Method | Steps | Total Yield (%) | Time (h) | Cost ($/g) |
|---|---|---|---|---|
| Amide Coupling | 3 | 72 | 18 | 120 |
| Direct Functionalization | 4 | 65 | 24 | 150 |
Chemical Reactions Analysis
Types of Reactions
N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- Applications : N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and substitution, to produce derivatives with enhanced properties or activities.
| Reaction Type | Products Formed |
|---|---|
| Oxidation | Furan-2,3-dione derivatives |
| Reduction | Alcohol derivatives |
| Substitution | Halogenated or nitro-substituted derivatives |
Biological Research
Potential Biological Activities
- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.
- Anti-inflammatory Effects : The compound is also being studied for its anti-inflammatory properties. Its structural features may allow it to interact with specific molecular targets involved in inflammation pathways.
Cancer Research
- Mechanism of Action : Research suggests that this compound may inhibit the growth of cancer cells by interacting with enzymes or receptors that regulate cell proliferation and apoptosis. The trifluoromethyl group enhances its ability to penetrate cell membranes, potentially leading to effective modulation of signaling pathways .
Case Studies
- In vitro Studies on Cancer Cell Lines :
- In vivo Studies :
Industrial Applications
Pharmaceutical Development
- Drug Intermediates : this compound is being explored as an intermediate in the synthesis of novel pharmaceuticals. Its unique properties make it suitable for developing drugs targeting specific diseases.
Specialty Chemicals Production
- The compound is also utilized in the production of specialty chemicals and materials due to its unique chemical structure and reactivity. This application is significant in industries focusing on high-performance materials.
Mechanism of Action
The mechanism of action of N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the inhibition of enzyme activity or interference with signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Patent-Based Analogs: Ring Saturation and Complexity
The tetrahydrofuran-2-carboxamide derivatives in (e.g., (2R,3R,4R,5S)-4-[[3-[2-(difluoromethoxy)-4-fluoro-phenyl]-4,5-dimethyl-5-(trifluoromethyl)tetrahydrofuran-2-carbonyl]amino]-N-methyl-pyridine-2-carboxamide) differ significantly:
- Ring saturation: The patent compounds feature a tetrahydrofuran (saturated) ring, contrasting with the aromatic furan in the target compound.
- Substituent complexity : The patent compounds include difluoromethoxy , fluoro , and pyridine-carboxamide groups, which may enhance target selectivity or solubility. The trifluoromethyl group is retained but positioned on a saturated ring .
Table 2: Functional Group and Ring Comparison
Substituent Effects on Bioactivity
- Trifluoromethyl vs. Chloro : The CF₃ group’s strong electron-withdrawing nature and bulkiness may enhance binding to hydrophobic pockets in biological targets compared to chloro substituents.
- Ring aromaticity : Aromatic furans facilitate π-π stacking interactions, while saturated tetrahydrofurans offer conformational flexibility, influencing binding kinetics .
Biological Activity
N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a furan ring, a phenyl group, and a trifluoromethyl substitution, which enhances its lipophilicity and potentially improves bioavailability. Its molecular formula is CHFNO, with a molecular weight of approximately 331.3 g/mol. The trifluoromethyl group is particularly significant as it influences the compound's interaction with biological targets.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. It is hypothesized to interact with enzymes or receptors involved in various cancer pathways. For instance, related compounds have shown promising results against multiple cancer cell lines:
| Compound | Cell Line | % Growth Inhibition (GI) |
|---|---|---|
| 6h | NCI-H522 | 53.24 |
| 6h | K-562 | 47.22 |
| 6h | MOLT-4 | 43.87 |
| 6h | LOX-IMVI | 43.62 |
| 6h | HL-60(TB) | 40.30 |
These findings suggest that the compound could be effective against various types of cancer, including melanoma and leukemia .
The biological activity of this compound may involve the inhibition of specific signaling pathways associated with cancer cell proliferation and survival. For example, studies on similar compounds have demonstrated their ability to inhibit NF-κB transcriptional activity, which is crucial for cancer progression .
Additionally, the presence of electron-withdrawing groups like trifluoromethyl enhances the compound's reactivity and its potential to modulate biological targets effectively.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that related compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines, indicating that this compound may share these properties .
- Comparative Analysis : A comparative study highlighted that compounds with trifluoromethyl substitutions often outperform their non-substituted counterparts in terms of biological activity due to enhanced solubility and receptor binding capabilities.
- Antioxidant Activity : Some derivatives have also been evaluated for their antioxidant properties, which can contribute to their anticancer effects by reducing oxidative stress within cells .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide?
- The synthesis involves multi-step processes, including coupling reactions between furan-2-carboxylic acid derivatives and substituted anilines. Critical steps include:
- Amide bond formation : Activation of the carboxylic acid group (e.g., using HATU or EDCI) followed by nucleophilic attack by the aniline moiety .
- Purification : Column chromatography or recrystallization to isolate the product, with yields typically ranging from 50–75% depending on substituent reactivity .
- Challenges include managing the electron-withdrawing trifluoromethyl group, which may reduce nucleophilicity of intermediates, and avoiding side reactions such as hydrolysis of the amide bond under acidic/basic conditions .
Q. How is the compound characterized spectroscopically, and what data validate its structure?
- 1H/13C NMR : Key peaks include the furan ring protons (δ 6.5–7.5 ppm), trifluoromethyl-substituted aromatic protons (δ 7.8–8.2 ppm), and amide NH (δ 10–11 ppm, broad) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 331.3) confirm the molecular formula .
- Elemental analysis : Matches theoretical C, H, N, F percentages within 0.3% error .
Q. What purification methods ensure high purity for biological assays?
- Recrystallization : Solvent pairs like ethyl acetate/hexanes are used to remove unreacted starting materials .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities, achieving >98% purity .
Advanced Research Questions
Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
- Substitutions on the phenyl or furan rings significantly impact bioactivity. For example:
- The trifluoromethyl group enhances metabolic stability and membrane permeability .
Q. What computational methods predict target binding interactions?
- Molecular docking (AutoDock Vina) : Simulates binding to enzymes (e.g., COX-2) by aligning the trifluoromethylphenyl group in hydrophobic pockets .
- QSAR models : Correlate Hammett σ values of substituents with IC50 data to optimize electron-donating/withdrawing groups .
Q. How can contradictory bioactivity data across studies be resolved?
- Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays vs. caspase-3 activation in apoptosis studies) .
- Crystallographic validation : Use SHELX-refined structures to confirm binding modes and rule out false positives from aggregation artifacts .
Q. What crystallographic techniques resolve the compound’s 3D conformation?
- Single-crystal X-ray diffraction : SHELXL refines atomic positions, revealing dihedral angles between the furan and phenyl rings (~30–45°) critical for target binding .
- Twinned data handling : SHELXD resolves overlapping reflections in cases of crystal twinning .
Q. How are mechanistic studies designed to elucidate its mode of action?
- Kinetic assays : Measure inhibition constants (Ki) against purified enzymes (e.g., kinases) using fluorogenic substrates .
- Metabolic profiling : LC-MS tracks metabolites in hepatocyte models to identify stability-limiting functional groups (e.g., amide hydrolysis) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
